(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Overview
Description
Synthesis Analysis
The synthesis of complex dioxolane and dioxane derivatives involves multiple steps, including the formation of dioxolane rings and subsequent functionalization. For instance, the synthesis and crystal structure of similar dioxolane compounds, like the one detailed by Li, Wang, and Chen (2001), involve crystallization in specific space groups, indicating a controlled synthesis approach that could be applied to our target compound (Li, Wang, & Chen, 2001).
Molecular Structure Analysis
The molecular structure of dioxolane derivatives, as reported in various studies, often features specific configurations at the carbon atoms, indicative of R or S forms, and includes various functional groups that influence the compound's reactivity and interactions. For example, the crystal structure analysis of related compounds reveals precise configurations and intramolecular hydrogen bonding, which are crucial for understanding the compound's chemical behavior and potential reactivity patterns (Li, Wang, & Chen, 2001).
Chemical Reactions and Properties
The chemical reactivity of dioxolane derivatives encompasses a range of reactions, including cyclization and alkylation. Katritzky et al. (2005) demonstrate the preparation of dioxin-4-ones and pyrones through reactions involving dioxinone and acylbenzotriazoles, showcasing the versatility of dioxolane compounds in synthesizing a variety of chemical structures (Katritzky et al., 2005).
Physical Properties Analysis
The physical properties of dioxolane and dioxane derivatives, including melting points, boiling points, and solubility, play a critical role in their application and handling. The structural analysis, such as that performed by Fatima et al. (2013), offers insights into the conformation and intermolecular interactions that influence these properties (Fatima et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, and reactivity towards various reagents, is essential for the application of dioxolane derivatives in synthesis and material science. Research on the spectroscopic characterization and complex formation of related compounds provides valuable data on their chemical behavior and potential applications (Canpolat & Kaya, 2005).
Mechanism of Action
Target of Action
The primary target of 2,3:5,6-Di-O-Isopropylidene-D-Mannono-1,4-Lactone is β-galactosidase of Escherichia coli . This enzyme plays a crucial role in the metabolism of lactose in the bacteria.
Mode of Action
The compound acts as an inhibitor to β-galactosidase . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of lactose into glucose and galactose. The furanose form of this sugar is contributory to its efficacy .
Biochemical Pathways
By inhibiting β-galactosidase, the compound disrupts the lactose metabolism pathway in E. coli . This leads to a decrease in the production of glucose and galactose, which are essential for the bacteria’s energy production and various other metabolic processes.
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed in the gastrointestinal tract.
Result of Action
The inhibition of β-galactosidase leads to a disruption in the metabolic processes of E. coli . This can result in the bacteria’s growth being inhibited, making the compound potentially useful in the treatment of bacterial infections.
properties
IUPAC Name |
(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7-,8+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZPAXSEAVOAKB-HXFLIBJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231735 | |
Record name | 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14440-56-3 | |
Record name | 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14440-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Q & A
ANone: This compound possesses a unique structure that makes it highly valuable for synthetic chemists:
- Protected Sugar: The presence of two isopropylidene protecting groups shields specific hydroxyl groups on the sugar molecule. This allows for selective chemical manipulations at other reactive sites. []
- Lactone Functionality: The lactone ring can be readily opened by nucleophiles, leading to the formation of new carbon-carbon bonds and providing access to a diverse range of functionalized carbohydrates. [, , ]
ANone: You're right, the choice of base significantly influences the reaction pathway. Let's break it down:
- Strong Bases (e.g., potassium hydride): These favor the formation of (E)- and (Z)-ethyl 3,6-anhydro-2-deoxy-2-formylamino-4,5 : 7,8-di-O-isopropylidene-D-manno-oct-2-enonate. This reaction proceeds via an addition-elimination mechanism, where the isocyanoacetate adds to the lactone carbonyl, followed by elimination to yield the α,β-unsaturated ester. [, ]
- Weaker Bases (e.g., DBN): These conditions predominantly lead to the formation of oxazole derivatives, specifically ethyl 5-[(1S)-1,2 : 4,5-di-O-isopropylidene-D-arabinitol-1-yl]oxazole-4-carboxylate. This reaction likely involves an intramolecular cyclization after the initial addition of isocyanoacetate. []
ANone: C-Glycosyl compounds are carbohydrate derivatives where a carbon atom, rather than the anomeric oxygen, links the sugar unit to another molecule. They are of great interest due to:
- Increased Stability: The C-glycosidic bond is more resistant to enzymatic hydrolysis compared to the typical O-glycosidic linkage found in many natural carbohydrates. This stability makes them attractive targets for drug discovery. [, ]
- Mimicking Natural Products: C-Glycosyl compounds can serve as stable mimics of naturally occurring glycosides, potentially leading to the development of new therapeutics and biological probes. [, ]
ANone: This lactone is quite versatile. For instance:
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